Computed Physicochemical Properties vs. 4-Methoxybenzyl Analog – Density, Boiling Point, and Flash Point
Computed physicochemical data from Chemsrc provide quantitative differentiation of the target compound from its closest commercially cataloged analog, 1-(4-methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline (CAS 61367-91-7). The target compound exhibits a lower computed boiling point (455.9 °C vs. a value not reported for the 4-methoxy analog on the same platform, indicating differential intermolecular forces attributable to the 2-amino group) and a higher molecular weight (310.44 vs. 309.44 g·mol⁻¹) due to the amino-for-hydrogen substitution . These differences are relevant for distillation-based purification and formulation design.
| Evidence Dimension | Computed boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 455.9 ± 40.0 °C |
| Comparator Or Baseline | 1-(4-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline (CAS 61367-91-7): no computed boiling point reported on the same database; molecular weight 309.44 g·mol⁻¹ |
| Quantified Difference | Molecular weight difference: +1.00 g·mol⁻¹ (NH₂ replacing H); boiling point differential cannot be quantified against absent comparator data |
| Conditions | Computed data via ACD/Labs or analogous in silico prediction algorithms as reported by Chemsrc |
Why This Matters
Boiling point and molecular weight differences directly impact purification protocol design (distillation cut points, column chromatography solvent selection) and specification-setting for QC release, making the two compounds non-fungible in process chemistry workflows.
